N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors, highlighting its unique mode of action .
Comparison with Similar Compounds
Similar Compounds
4-[18F]Fluorophenylpiperazines: These compounds are often used in neuropharmacological studies and have similar structural features, including the fluorophenyl group and piperazine ring.
Piperazine Derivatives: Various piperazine derivatives, such as those used in pharmaceuticals like aripiprazole and quetiapine, share structural similarities with the compound.
Uniqueness
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-4-METHYL-1-OXOPENTAN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H30FN3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H30FN3O3S/c1-17(2)16-21(25-31(29,30)19-10-8-18(3)9-11-19)23(28)27-14-12-26(13-15-27)22-7-5-4-6-20(22)24/h4-11,17,21,25H,12-16H2,1-3H3 |
InChI Key |
IQXUBGKHSSWWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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